2-(4-Methoxybenzylidene)succinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

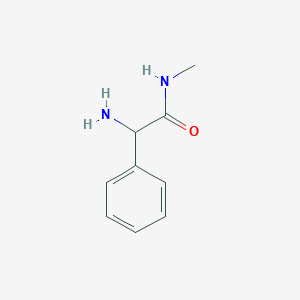

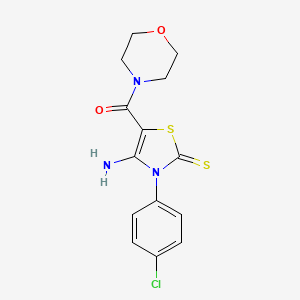

2-(4-Methoxybenzylidene)succinic acid is a chemical compound with the linear formula C12H12O5 . It has a molecular weight of 236.226 . The CAS number for this compound is 15889-58-4 .

Molecular Structure Analysis

The molecular structure of 2-(4-Methoxybenzylidene)succinic acid is represented by the linear formula C12H12O5 . This indicates that the molecule is composed of 12 carbon atoms, 12 hydrogen atoms, and 5 oxygen atoms.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Methoxybenzylidene)succinic acid include a molecular weight of 236.226 . The compound is represented by the linear formula C12H12O5 .Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Derivative Formation

2-(4-Methoxybenzylidene)succinic acid and its derivatives are key intermediates in synthetic chemistry. For instance, (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine, a compound with potential medicinal properties, was synthesized using a derivative of 2-(4-Methoxybenzylidene)succinic acid (T. Yanagi et al., 2001). Furthermore, eucomic acid, an optically active phenolic carboxylic acid, was synthesized where methyl cis-p-methoxybenzylidene-succinic acid played a crucial role in the stereospecific synthesis process (W. Heller & C. Tamm, 1974).

Antioxidant and Antimicrobial Derivatives

2-(4-Methoxybenzylidene)succinic acid derivatives are also involved in producing compounds with antioxidant and antimicrobial properties. For instance, derivatives like 2-(4-hydroxy-3-methoxybenzylidene)-3-(hydroxyl-(4-hydroxy-3-methoxyphenyl)methyl)succinic acid and 2-(bis(4-hydroxy-3-methoxyphenyl)-methyl)-succinic acid were identified as products from certain treatments of FA dilactone, highlighting the potential of these compounds in producing effective antioxidants and antimicrobials (Ying He et al., 2020).

Catalytic and Photodegradation Applications

A new biogenic potentially tetradentate ligand, L-2-(3,5-di-tert-butyl-2-hydroxybenzylamino)succinic acid, was synthesized from a derivative of 2-(4-Methoxybenzylidene)succinic acid. This complex showed promising results in the homogeneous photocatalytic degradation of various dyes, indicating its potential application in environmental remediation and water treatment (S. Dasgupta et al., 2014).

Biotechnological and Material Science Applications

Succinic Acid Production from Renewable Resources

2-(4-Methoxybenzylidene)succinic acid is related to succinic acid, a four-carbon dicarboxylic acid widely used as a precursor in various industries, including food, chemicals, and pharmaceuticals. Significant research has been dedicated to the biological production of succinic acid from renewable resources, emphasizing the role of compounds like 2-(4-Methoxybenzylidene)succinic acid in promoting sustainable development (M. Jiang et al., 2017).

Polyester Synthesis from Biosuccinic Acid

Aromatic polyesters were synthesized using succinic acid as a precursor, where derivatives like 2-(4-Methoxybenzylidene)succinic acid play a significant role. The study highlighted the potential applications of these polyesters in various industries, attributing to their varying glass transition temperatures and biodegradable nature, emphasizing the importance of succinic acid derivatives in material science (Gabriel N. Short et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2Z)-2-[(4-methoxyphenyl)methylidene]butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-17-10-4-2-8(3-5-10)6-9(12(15)16)7-11(13)14/h2-6H,7H2,1H3,(H,13,14)(H,15,16)/b9-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRZZPNSLQASGS-TWGQIWQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/CC(=O)O)\C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxybenzylidene)succinic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2994597.png)

![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2994598.png)

![2-Chloro-1-[(1S,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine]-1'-yl]ethanone](/img/structure/B2994599.png)

![2-(7-Cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile](/img/structure/B2994600.png)

![4-methoxy-N-[2-(3-methoxypropylsulfamoyl)ethyl]benzamide](/img/structure/B2994601.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2994607.png)